molecular formula C23H27F3N4O2 B4303486 N-[(ADAMANTAN-1-YL)METHYL]-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE

N-[(ADAMANTAN-1-YL)METHYL]-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE

Cat. No.: B4303486
M. Wt: 448.5 g/mol
InChI Key: PHVXLAKSMKFXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(ADAMANTAN-1-YL)METHYL]-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an adamantyl group, a furan ring, and a trifluoromethyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the adamantylmethyl, furyl, and trifluoromethyl groups. Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(ADAMANTAN-1-YL)METHYL]-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to modify the pyrazolo[1,5-a]pyrimidine core or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the adamantyl, furyl, or trifluoromethyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazolo[1,5-a]pyrimidine core can lead to partially or fully reduced derivatives.

Scientific Research Applications

N-[(ADAMANTAN-1-YL)METHYL]-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(ADAMANTAN-1-YL)METHYL]-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE stands out due to its combination of an adamantyl group, a furan ring, and a trifluoromethyl group. This unique structural arrangement imparts distinct chemical properties, such as enhanced stability, lipophilicity, and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1-adamantylmethyl)-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F3N4O2/c24-23(25,26)19-7-17(18-2-1-3-32-18)29-20-16(11-28-30(19)20)21(31)27-12-22-8-13-4-14(9-22)6-15(5-13)10-22/h1-3,11,13-15,17,19,29H,4-10,12H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVXLAKSMKFXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C5NC(CC(N5N=C4)C(F)(F)F)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(ADAMANTAN-1-YL)METHYL]-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(ADAMANTAN-1-YL)METHYL]-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(ADAMANTAN-1-YL)METHYL]-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 4
N-[(ADAMANTAN-1-YL)METHYL]-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 5
N-[(ADAMANTAN-1-YL)METHYL]-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 6
N-[(ADAMANTAN-1-YL)METHYL]-5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)-4H5H6H7H-PYRAZOLO[15-A]PYRIMIDINE-3-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.